molecular formula C10H16O2 B099588 Hexa-2,4-dienyl butyrate CAS No. 16930-93-1

Hexa-2,4-dienyl butyrate

Cat. No. B099588
CAS RN: 16930-93-1
M. Wt: 168.23 g/mol
InChI Key: PTJGYWXDEDRLPB-UHFFFAOYSA-N
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Description

Hexa-2,4-dienyl butyrate is a chemical compound with the molecular formula C10H16O2 . It belongs to the class of organic compounds known as fatty acid esters . These are carboxylic ester derivatives of a fatty acid .


Molecular Structure Analysis

The molecular structure of Hexa-2,4-dienyl butyrate consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass is 168.233 Da and the monoisotopic mass is 168.115036 Da .


Physical And Chemical Properties Analysis

Hexa-2,4-dienyl butyrate is a light yellow liquid with a fruity, wine-like aroma with cheesy undertones . It is practically insoluble in water but soluble in ethanol . It has a boiling point of 80°C at 15 mm Hg . The refractive index is between 1.467-1.473 and the specific gravity is between 0.908-0.912 .

Scientific Research Applications

Application in Kinetic Resolution and Extraction Processes

  • Extraction of Organic Compounds : Ionic liquids, such as 1-butyl-3-methylimidazolium methylsulphate, are used to extract organic compounds like rac-2-pentanol, vinyl butyrate, rac-2-pentyl butyrate, or butyric acid from mixtures with n-hexane. This process is crucial in the kinetic resolution of rac-2-pentanol (Montalbán et al., 2018).

Application in Biofuel and Bioproduct Production

  • Anaerobic Bioproduction Strains : Studies on Clostridium kluyveri, a mesophilic anaerobic bacterium, show its capability to produce hexanoic acid (HA) from ethanol and acetate, involving butyrate as an intermediate. HA is valuable as an antimicrobial agent and precursor to various chemicals like fuels and fragrances (Candry et al., 2018).

Application in Flavor Synthesis

  • Butyl Butyrate Synthesis : Butyl butyrate, found in pineapple flavor, is synthesized using immobilized lipase Lipozyme TL-IM in n-hexane. Optimal conditions for this process have been determined, which is significant for the food and beverages industries (Martins et al., 2013).

Application in Radiation Dosimetry

  • Radiation Dosimetry : The polymer poly(hexa-2,4-diynylene adipate) (PHDA) has been synthesized and used in polyvinyl butyral films for radiation dose measurements. The color change in PHDA upon exposure to γ-rays indicates the absorbed dose, making it useful in radiation dosimetry (Soliman et al., 2018).

Application in Medical Research

  • Cancer Research : Sodium butyrate, derived from butyric acid, has shown potential as an anticancer drug. Studies reveal its role in inducing growth inhibition and apoptosis in human prostate cancer cells, pointing towards significant implications in cancer treatment (Mu et al., 2013).

Application in Chemical Synthesis

  • Synthesis of Conjugated Dienes : Tetrabutylphosphonium bromide is used as a catalyst for dehydration of diols to conjugated dienes, demonstrating a new method for the biobased production of 1,3-butadiene from 1,4-butanediol (Stalpaert et al., 2017).

properties

IUPAC Name

hexa-2,4-dienyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5-7H,4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGYWXDEDRLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066134
Record name 2,4-Hexadienyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; Fruity, wine-like aroma with cheesy undertones
Record name 2,4-Hexadienyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2,4-Hexadienyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908-0.912
Record name 2,4-Hexadienyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexa-2,4-dienyl butyrate

CAS RN

16930-93-1
Record name 2,4-Hexadien-1-yl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16930-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2,4-hexadien-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,4-hexadien-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Hexadienyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa-2,4-dienyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Dias - 2017 - repositorio.ufpb.br
A utilização de plantas como forma de alimento com finalidades benéficas à saúde humana tem despertado o interesse em conhecer as propriedades e atuação das plantas sob seus …
Number of citations: 3 repositorio.ufpb.br

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